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Technical Support Center: MitoTracker Green FM

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Compound of Interest

Compound Name: *mitoTracker Green FM*

Cat. No.: *B609064*

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This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing weak signals when using **MitoTracker Green FM** for live-cell imaging.

Troubleshooting Guide: Weak MitoTracker Green FM Signal

A weak or absent fluorescent signal can be frustrating and can compromise experimental results. This guide addresses common causes and provides systematic solutions to enhance your **MitoTracker Green FM** staining.

Problem: No or very faint green fluorescence.

Potential Cause	Recommended Solution
Incorrect Microscope Filter Set	Ensure the filter set on your microscope is appropriate for MitoTracker Green FM, which has an excitation maximum of 490 nm and an emission maximum of 516 nm. [1] [2] Use a standard FITC/GFP filter set.
Inappropriate Dye Concentration	The optimal concentration can vary between cell types. Perform a titration to find the best concentration for your specific cells, typically in the range of 20-200 nM. [3] Some protocols suggest a range of 100-400 nM. [4]
Suboptimal Incubation Time	Incubation times can range from 15 to 45 minutes. [5] [6] Shorter or longer times may be necessary depending on the cell type. Titrate the incubation time to find the optimal staining window.
Poor Cell Health	Unhealthy or dying cells may not retain the dye effectively. [7] Ensure your cells are healthy and viable before and during the experiment. Use a viability stain to confirm cell health if necessary.
Dye Degradation	Improper storage can lead to dye degradation. Store the lyophilized solid at -20°C, desiccated and protected from light. [4] Once reconstituted in DMSO, use within two weeks, storing at -20°C and protecting from light. [4] Avoid repeated freeze-thaw cycles. [4] [5]
Fixation After Staining	MitoTracker Green FM is not fixable. [8] Staining will be lost if cells are fixed with aldehydes or alcohols. [2] [4] All imaging must be performed on live cells. [4]

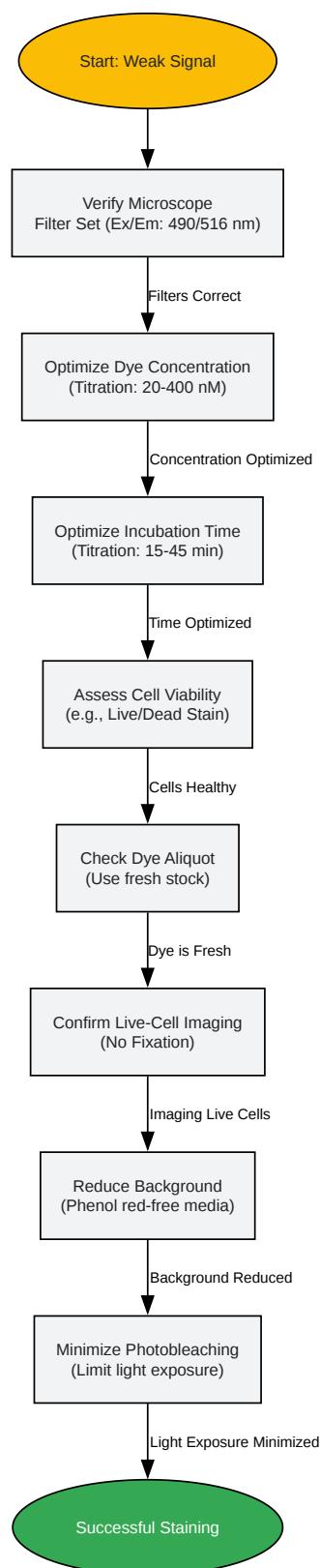
High Background Fluorescence

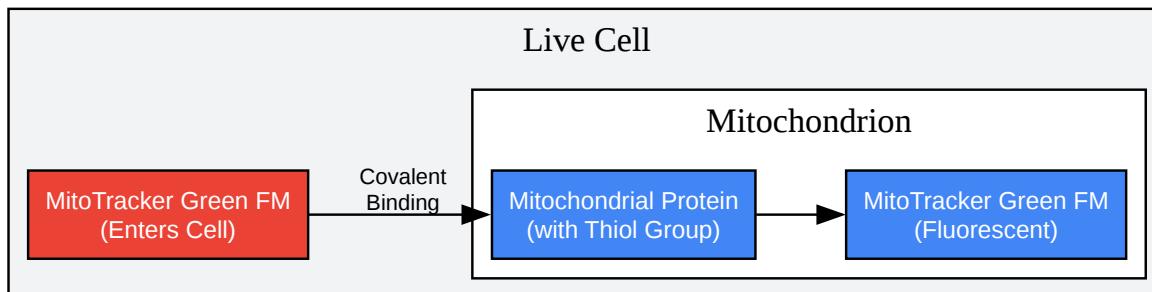
Phenol red in the culture medium can contribute to background fluorescence.^[4] For imaging, consider replacing the medium with phenol red-free medium or PBS.^{[4][5]}

Photobleaching

The dye is sensitive to light. Minimize exposure to the excitation light source to prevent photobleaching, which is an irreversible reduction in fluorescence.^{[9][10]}

Experimental Workflow for Troubleshooting





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